molecular formula C9H7BrN2O B3002407 (NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-26-3

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B3002407
CAS No.: 1261024-26-3
M. Wt: 239.072
InChI Key: VFTWFJPBTZHHTB-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine is a compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, in particular, features a bromine atom at the 7th position of the indole ring and a hydroxylamine group attached to the 3rd position via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formylation: The brominated indole is then subjected to a formylation reaction to introduce a formyl group at the 3rd position. This can be achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

    Condensation with Hydroxylamine: The formylated product is then condensed with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines.

Scientific Research Applications

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    7-bromoindole: A simpler analog without the hydroxylamine group.

Uniqueness

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-8-3-1-2-7-6(5-12-13)4-11-9(7)8/h1-5,11,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTWFJPBTZHHTB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.